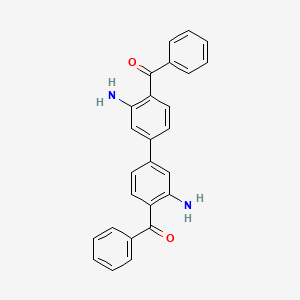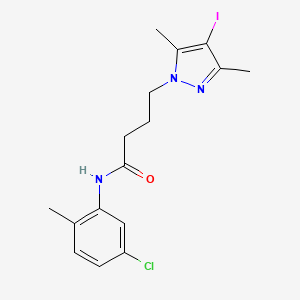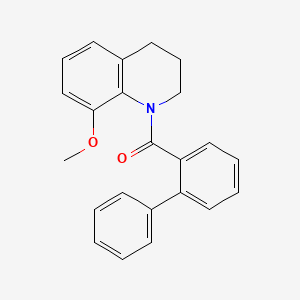
(3,3'-Diaminobiphenyl-4,4'-diyl)bis(phenylmethanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE is an organic compound characterized by its complex structure, which includes two benzoyl groups attached to a biphenyl core with diamine functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling or the Ullmann reaction.
Introduction of Benzoyl Groups: The benzoyl groups are introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the biphenyl core in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of Diamine Functionalities:
Industrial Production Methods
Industrial production of 4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE may involve large-scale coupling reactions followed by acylation and amination steps. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoyl or diamine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-DIBENZOYL-1,1’-BINAPHTHYL: Similar structure but with naphthyl groups instead of biphenyl.
4-BENZOYLBIPHENYL: Contains only one benzoyl group.
4,4’-BIPHENYLDICARBONYL CHLORIDE: Similar biphenyl core but with carbonyl chloride groups.
Uniqueness
4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE is unique due to its specific combination of benzoyl and diamine groups attached to a biphenyl core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C26H20N2O2 |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
[2-amino-4-(3-amino-4-benzoylphenyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C26H20N2O2/c27-23-15-19(11-13-21(23)25(29)17-7-3-1-4-8-17)20-12-14-22(24(28)16-20)26(30)18-9-5-2-6-10-18/h1-16H,27-28H2 |
InChI-Schlüssel |
FMSMPVMYWWHTAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C3=CC(=C(C=C3)C(=O)C4=CC=CC=C4)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-amino-2-carbamoyl-6-methyl-4-(pyridin-3-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B11484199.png)
![ethyl 4-[5-(4-tert-butylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B11484206.png)
![2-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B11484212.png)
![Ethyl (2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11484217.png)

![1-{5-[(3,4-dimethoxyphenyl)amino]-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B11484233.png)
![7-[4-(cyclohexyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11484243.png)
![ethyl 5-({4,7-dimethoxy-6-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11484256.png)
![2-Amino-4,4-bis(cyclohexylideneaminooxy)-5'-methyl-2'-oxospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B11484257.png)
![3-(5-bromofuran-2-yl)-5-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazole](/img/structure/B11484263.png)
![2-hydroxy-1-(4-methoxyphenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11484274.png)

![2-Amino-4-(5-nitrothiophen-2-yl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11484290.png)
![3-(5-bromofuran-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11484294.png)
